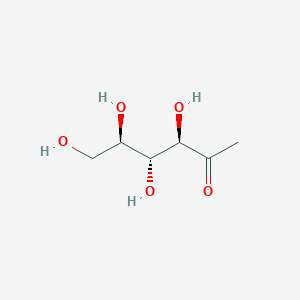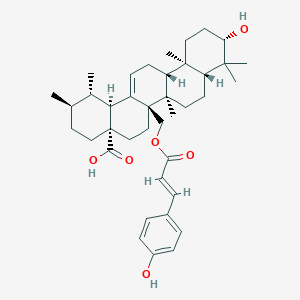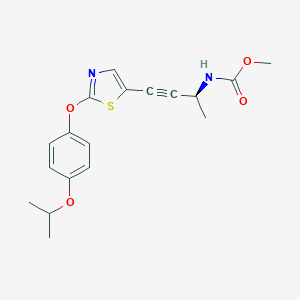
14-3-3 Dimer Ligand
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The 14-3-3 dimer ligand is a compound that interacts with the 14-3-3 protein family, which are highly conserved regulatory molecules found in all eukaryotic cells. These proteins play crucial roles in various cellular processes, including signal transduction, cell cycle control, apoptosis, and metabolism. The 14-3-3 proteins function primarily by binding to phosphorylated serine and threonine residues on their target proteins, thereby modulating their activity, stability, and localization .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-3-3 dimer ligands often involves the use of supramolecular chemistry techniques. One approach is the design of small molecules that can stabilize the interaction between 14-3-3 proteins and their target proteins. For example, fusicoccin and its derivatives have been shown to stabilize the interaction between 14-3-3 proteins and their effectors . The synthetic routes typically involve multi-step organic synthesis, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of 14-3-3 dimer ligands is still in the research and development phase. The scalability of the synthesis process and the optimization of reaction conditions are critical factors for industrial production. Techniques such as high-throughput screening and combinatorial chemistry are employed to identify potent ligands that can be produced on a larger scale .
化学反応の分析
Types of Reactions: The 14-3-3 dimer ligand primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. These interactions are highly specific and depend on the phosphorylation state of the target proteins .
Common Reagents and Conditions: The binding of 14-3-3 dimer ligands to their targets often requires the presence of phosphorylated serine or threonine residues. Common reagents used in these studies include kinase enzymes that phosphorylate the target proteins, as well as various buffers and co-factors that maintain the appropriate conditions for binding .
Major Products Formed: The major products formed from the interaction of 14-3-3 dimer ligands with their targets are stable protein-ligand complexes. These complexes can modulate the activity, stability, and localization of the target proteins, leading to various downstream effects in the cell .
科学的研究の応用
The 14-3-3 dimer ligand has a wide range of applications in scientific research:
作用機序
The 14-3-3 dimer ligand exerts its effects by binding to the 14-3-3 proteins, which in turn bind to phosphorylated serine or threonine residues on target proteins. This binding can alter the conformation, activity, stability, and localization of the target proteins. The molecular targets of 14-3-3 dimer ligands include various kinases, phosphatases, receptors, and transcription factors involved in key cellular processes . The pathways involved often include signal transduction cascades that regulate cell growth, apoptosis, and metabolism .
類似化合物との比較
Fusicoccin: A fungal toxin that stabilizes the interaction between 14-3-3 proteins and their targets.
Cotylenin-A: A plant growth regulator that promotes the interaction of 14-3-3 proteins with specific targets.
Trisubstituted Pyrrolidinones: Synthetic compounds that mimic the effects of fusicoccin and stabilize 14-3-3 protein interactions.
Uniqueness: The 14-3-3 dimer ligand is unique in its ability to specifically stabilize the interaction between 14-3-3 proteins and their phosphorylated targets. This specificity allows for precise modulation of target protein activity, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C14H24Cl2N6O4 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N6O4.2ClH/c1-24-13(23)10(4-2-3-7-15)19-11(21)8-5-6-9(18-8)12(22)20-14(16)17;;/h5-6,10,18H,2-4,7,15H2,1H3,(H,19,21)(H4,16,17,20,22);2*1H/t10-;;/m0../s1 |
InChIキー |
MQPCTIGSQKJWIE-XRIOVQLTSA-N |
SMILES |
NCCCC[C@@H](C(OC)=O)NC(C1=CC=C(C(NC(N)=N)=O)N1)=O.[H]Cl.[H]Cl |
異性体SMILES |
COC(=O)[C@H](CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
正規SMILES |
COC(=O)C(CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
14-3-3 Dimer Ligand |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one](/img/structure/B516837.png)


![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)

